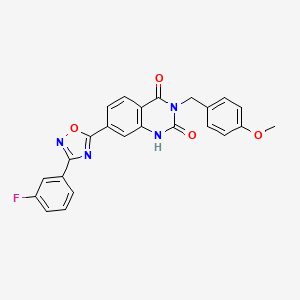

7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure includes a quinazoline core substituted with a fluorophenyl oxadiazole and a methoxybenzyl group. The molecular formula is C17H14FN5O3, with a molecular weight of approximately 353.3073 g/mol. The presence of the oxadiazole moiety is significant as it is often associated with enhanced biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the in vitro cytotoxicity results:

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular Carcinoma (HePG-2) | 29.47 |

| Mammary Gland Breast Cancer (MCF-7) | 45.20 |

| Human Prostate Cancer (PC3) | 53.10 |

| Colorectal Carcinoma (HCT-116) | 27.05 |

These results indicate that the compound exhibits moderate cytotoxic activity across the tested cancer cell lines, with the lowest IC50 values observed in HePG-2 and HCT-116 cells, suggesting a potential for further development as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. For instance, compounds similar to this one have been shown to inhibit topoisomerase II and EGFR-TK pathways, which are critical in cancer cell division and survival . Additionally, cell cycle analysis indicates that these compounds can induce apoptosis in cancer cells by arresting them at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. The following table outlines its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 80 mg/mL |

| Escherichia coli | 10 | 75 mg/mL |

| Candida albicans | 11 | 77 mg/mL |

The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have focused on synthesizing and evaluating quinazoline derivatives for their biological activities:

- Study on Anticancer Activity : A recent study synthesized a series of quinazoline derivatives and assessed their anticancer efficacy using MTT assays on various cancer cell lines, highlighting that compounds similar to our target showed significant cytotoxic effects with varying IC50 values .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of quinazoline derivatives against multiple bacterial strains using agar diffusion methods, confirming moderate to strong inhibition zones compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in vitro against various cancer cell lines. For instance, quinazolines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as the inhibition of tyrosine kinases . The specific structure of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione may enhance its potency due to the presence of fluorine and methoxy substituents which can influence biological activity.

Antimicrobial Properties

Research indicates that quinazoline derivatives possess antimicrobial properties effective against a range of bacteria and fungi. The introduction of oxadiazole moieties in the structure can further enhance these properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Future investigations into the antimicrobial efficacy of this compound could provide insights into its potential as a therapeutic agent.

Anti-inflammatory Effects

Quinazolines are also recognized for their anti-inflammatory effects. The compound could potentially inhibit inflammatory pathways by modulating cytokine production or inhibiting enzymes involved in inflammation . Preliminary studies on related compounds suggest that they may reduce inflammation in various models of disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The presence of fluorine atoms and methoxy groups can significantly affect the lipophilicity and electronic properties of the molecule, thus influencing its interaction with biological targets .

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and enhances binding affinity to targets |

| Methoxy Group | Modulates electronic properties improving selectivity |

Case Studies

Several studies have documented the biological evaluation of quinazoline derivatives similar to this compound:

- Antiviral Activity : A study demonstrated that certain quinazolines exhibited potent antiviral activity against vaccinia virus with EC50 values significantly lower than those of standard antiviral drugs .

- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines and found notable reductions in cell viability at micromolar concentrations .

Properties

Molecular Formula |

C24H17FN4O4 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |

InChI Key |

XDUCIDZYXNRDFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.